Cas no 848369-77-7 (N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide)

N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-[3-(AMINOCARBONOTHIOYL)PHENYL]CYCLOPROPANECARBOXAMIDE
- N-(3-carbamothioylphenyl)cyclopropanecarboxamide
- N-[3-(Aminothioxomethyl)phenyl]cyclopropanecarboxamide
- MFCD07325397
- G31907
- CS-0213064
- 997-966-7
- BS-29556
- SB76992
- EN300-14001
- AKOS000203438
- SR-01000072825-1
- Z94602414
- DTXSID001209364
- N-(3-(Aminothioxomethyl)phenyl)cyclopropanecarboxamide
- 848369-77-7
- SR-01000072825
- N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide
-
- MDL: MFCD07325397
- インチ: InChI=1S/C11H12N2OS/c12-10(15)8-2-1-3-9(6-8)13-11(14)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,15)(H,13,14)
- InChIKey: KIQYNSJQHTZBFX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 220.06703418Da
- どういたいしつりょう: 220.06703418Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 87.2Ų
N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14001-0.25g |
N-(3-carbamothioylphenyl)cyclopropanecarboxamide |
848369-77-7 | 100% | 0.25g |
$79.0 | 2023-06-15 | |
Enamine | EN300-14001-5.0g |
N-(3-carbamothioylphenyl)cyclopropanecarboxamide |
848369-77-7 | 100% | 5g |
$480.0 | 2023-06-15 | |
TRC | A794835-500mg |
N-[3-(Aminocarbonothioyl)phenyl]cyclopropanecarboxamide |
848369-77-7 | 500mg |
$ 184.00 | 2023-04-19 | ||
TRC | A794835-1g |
N-[3-(Aminocarbonothioyl)phenyl]cyclopropanecarboxamide |
848369-77-7 | 1g |
$ 259.00 | 2023-04-19 | ||
Enamine | EN300-14001-500mg |
N-(3-carbamothioylphenyl)cyclopropanecarboxamide |
848369-77-7 | 95.0% | 500mg |
$125.0 | 2023-09-30 | |
Enamine | EN300-14001-2500mg |
N-(3-carbamothioylphenyl)cyclopropanecarboxamide |
848369-77-7 | 95.0% | 2500mg |
$279.0 | 2023-09-30 | |
Aaron | AR00GAAV-500mg |
N-[3-(Aminocarbonothioyl)phenyl]cyclopropanecarboxamide |
848369-77-7 | 95% | 500mg |
$197.00 | 2025-01-24 | |
1PlusChem | 1P00GA2J-250mg |
N-[3-(AMINOCARBONOTHIOYL)PHENYL]CYCLOPROPANECARBOXAMIDE |
848369-77-7 | 95% | 250mg |
$155.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283734-1g |
N-[3-(Aminocarbonothioyl)phenyl]cyclopropanecarboxamide |
848369-77-7 | 97% | 1g |
¥1969.00 | 2024-07-28 | |
Enamine | EN300-14001-10000mg |
N-(3-carbamothioylphenyl)cyclopropanecarboxamide |
848369-77-7 | 95.0% | 10000mg |
$720.0 | 2023-09-30 |
N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide 関連文献
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1. Book reviews
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamideに関する追加情報
N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide: A Multifunctional Scaffold in Modern Medicinal Chemistry
The compound N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide (CAS No. 848369-77-7) represents a structurally unique class of organic molecules that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical sciences. Characterized by its cyclopropane ring, thiocarbamoyl group, and aromatic phenyl substitution, this molecule exhibits a combination of chemical features that contribute to its diverse biological activities. Recent advancements in synthetic methodologies and structural characterization techniques have enabled researchers to explore its potential as a lead compound for drug discovery programs targeting various therapeutic areas.
The core structure of N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide is defined by the fusion of a cyclopropane ring with an amide functionality. The presence of the sulfur atom in the thiocarbamoyl moiety introduces distinct electronic and steric properties compared to conventional carbamoyl derivatives. This sulfur-containing group is known to participate in hydrogen bonding interactions and can modulate molecular recognition processes, making it a valuable element in ligand design for enzyme inhibition or receptor modulation. The cyclopropane ring, while inherently strained, provides rigidity to the molecular framework, which can enhance binding affinity through conformational preorganization.
In recent years, computational studies have revealed that compounds containing the aminocarbonothioylphenyl-cyclopropanecarboxamide skeleton exhibit promising interactions with key biological targets such as kinases, proteases, and ion channels. For instance, 2024 research published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this scaffold showed nanomolar inhibition against tumor necrosis factor-alpha (TNF-α), suggesting potential applications in inflammatory disease management. The study emphasized how the strategic placement of functional groups around the cyclopropane core could be optimized for improved pharmacokinetic profiles.
Synthetic approaches toward N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide typically involve multistep reactions starting from substituted anilines or aromatic amines. One prominent method reported in 2023 utilizes a copper-catalyzed coupling reaction between 3-aminothiophenol derivatives and cyclopropylcarboxylic acid chlorides under microwave irradiation conditions. This approach yields high regioselectivity and enables efficient access to analogs with modified substituents on either the phenyl or cyclopropyl moieties, facilitating structure-activity relationship (SAR) studies.
The versatility of this compound extends beyond traditional small-molecule therapeutics. In 2024, researchers at ETH Zurich explored its utility as a building block for covalent drug conjugates targeting protein-protein interactions (PPIs). The reactive thiol group within the thiocarbamoyl fragment was shown to form stable thioether linkages with cysteine residues on target proteins, offering a novel strategy for irreversible inhibition mechanisms. This application aligns with current trends in precision medicine where site-specific modification strategies are being prioritized.
An important area of investigation involves understanding the metabolic stability and bioavailability characteristics of compounds based on this scaffold. A 2025 study conducted by Merck & Co.'s research division evaluated several analogs using human liver microsome assays and found that specific modifications to the cyclopropyl substituents significantly enhanced metabolic resistance while maintaining desirable solubility properties. These findings underscore the importance of fine-tuning molecular architecture during lead optimization phases.
In addition to pharmaceutical applications, recent work has explored potential uses in agrochemical development. A 2024 collaboration between Bayer CropScience and academic partners demonstrated that certain derivatives exhibited herbicidal activity against glyphosate-resistant weed species through disruption of acetolactate synthase (ALS) enzyme function. The study highlighted how subtle changes to peripheral functional groups could dramatically alter selectivity profiles between plant and animal enzyme isoforms.
The field continues to evolve with emerging techniques such as photoaffinity labeling employing radiolabeled versions of this compound. In 2025 breakthrough research from Harvard Medical School utilized [¹⁴C]-labeled derivatives to map binding sites on G-protein coupled receptors (GPCRs), providing unprecedented insights into receptor-ligand dynamics at atomic resolution levels using cryo-electron microscopy techniques.
Ongoing research efforts are also focused on expanding the chemical space around this scaffold through combinatorial library approaches. Automated parallel synthesis platforms now enable rapid generation of hundreds of analogs per week with varying substituents on both aromatic and aliphatic portions of the molecule. High-throughput screening campaigns have already identified several candidates showing antiviral activity against SARS-CoV-2 variants by interfering with viral protease processing pathways.
The environmental impact assessment for production processes involving this compound has been another critical area addressed by recent studies. Green chemistry principles are being applied through solvent recycling systems and catalytic systems operating under mild conditions (e.g., room temperature aqueous media). A 2025 white paper from GreenPharma Initiative outlined how these sustainable practices reduced waste generation by over 60% compared to conventional methods while maintaining product purity standards above 99%.
In conclusion, the compound N-3-(Aminocarbonothioyl)phenylcyclopropanecarboxamide stands at an exciting intersection between fundamental organic chemistry and applied pharmaceutical sciences. Its unique structural attributes continue to inspire innovative approaches across multiple disciplines including drug discovery, agrochemical development, and biomolecular engineering technologies.
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